4-Methylisoquinoline-5-carbaldehyde
CAS No.: 1337880-82-6
Cat. No.: VC8068207
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337880-82-6 |
|---|---|
| Molecular Formula | C11H9NO |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 4-methylisoquinoline-5-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-7H,1H3 |
| Standard InChI Key | GMTLTGBXQSMMJB-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC2=C1C(=CC=C2)C=O |
| Canonical SMILES | CC1=CN=CC2=C1C(=CC=C2)C=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-Methylisoquinoline-5-carbaldehyde has the molecular formula C₁₁H₉NO and a molecular weight of 171.19 g/mol . Its IUPAC name, 4-methylisoquinoline-5-carbaldehyde, reflects the positions of the methyl and aldehyde substituents on the isoquinoline backbone. The compound’s structure has been validated through computational and spectroscopic methods, including 2D and 3D conformational analyses .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO | |
| Molecular Weight | 171.19 g/mol | |
| CAS Registry Number | 1337880-82-6 | |
| SMILES Notation | CC1=CN=CC2=C1C(=CC=C2)C=O | |
| InChI Key | GMTLTGBXQSMMJB-UHFFFAOYSA-N |
The aldehyde group at position 5 introduces electrophilic reactivity, making the compound a versatile intermediate for nucleophilic additions and condensations. The methyl group at position 4 influences steric and electronic effects, potentially modulating interactions in biological systems .
Synthesis and Derivative Formation
Derivative Chemistry
The aldehyde moiety enables the formation of bioactive derivatives:
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Thiosemicarbazones: Reaction with thiosemicarbazide yields compounds like 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a potent inhibitor of ribonucleoside diphosphate reductase (IC₅₀ = 0.06 µM) with antineoplastic activity against murine leukemia and melanoma models .
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Schiff Bases: Condensation with amines produces imines, which are explored for antimicrobial and anticancer properties.
Table 2: Comparative Reactivity of Isoquinoline Derivatives
Applications in Medicinal Chemistry
Antibacterial and Antifungal Agents
The carboxylic acid analog (4-methylisoquinoline-5-carboxylic acid) exhibits antimicrobial activity, likely through disruption of microbial cell membranes or enzyme inhibition. The aldehyde’s electrophilic nature could enhance interactions with microbial proteins, warranting further exploration.
Future Research Directions
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Synthetic Optimization: Development of efficient catalytic systems for selective formylation at position 5.
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Biological Screening: Evaluation of the aldehyde’s direct anticancer, antimicrobial, and anti-inflammatory properties.
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Drug Delivery Systems: Incorporation into nanoparticle carriers to improve bioavailability and target specificity.
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